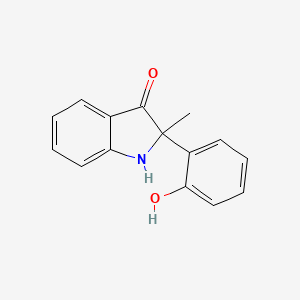
2-(2-Hydroxyphenyl)-2-methyl-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)-2-methylindolin-3-one is a compound that belongs to the class of indolin-3-ones This compound is characterized by the presence of a hydroxyphenyl group and a methyl group attached to the indolin-3-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one typically involves the condensation of 2-hydroxyacetophenone with isatin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction can be represented as follows:
2-Hydroxyacetophenone+IsatinBase, Reflux2-(2-Hydroxyphenyl)-2-methylindolin-3-one
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenyl)-2-methylindolin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the indolin-3-one core can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-(2-oxophenyl)-2-methylindolin-3-one.
Reduction: Formation of 2-(2-hydroxyphenyl)-2-methylindolin-3-ol.
Substitution: Formation of 2-(2-halophenyl)-2-methylindolin-3-one.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)-2-methylindolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-methylindolin-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the indolin-3-one core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in sensing applications.
2-(2-Hydroxyphenyl)pyrimidine: Studied for its potential use in photophysical and photochemical applications.
2-(2-Hydroxyphenyl)oxazole: Known for its excited-state intramolecular proton transfer (ESIPT) properties.
Uniqueness
2-(2-Hydroxyphenyl)-2-methylindolin-3-one is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a methyl group on the indolin-3-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67242-57-3 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-2-methyl-1H-indol-3-one |
InChI |
InChI=1S/C15H13NO2/c1-15(11-7-3-5-9-13(11)17)14(18)10-6-2-4-8-12(10)16-15/h2-9,16-17H,1H3 |
Clé InChI |
MKIVBJHOSBWZSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=CC=CC=C2N1)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)
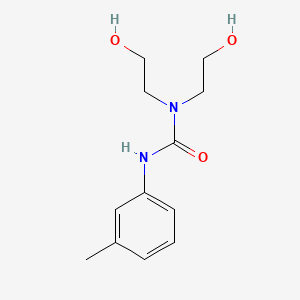

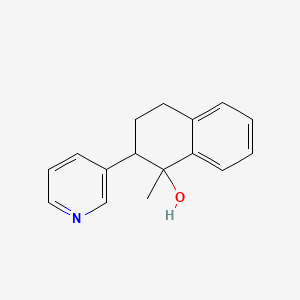


![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)
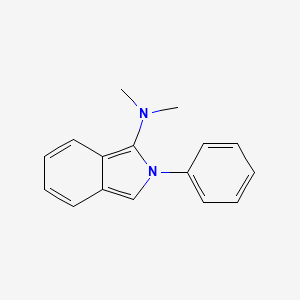

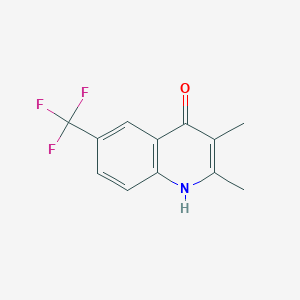
![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
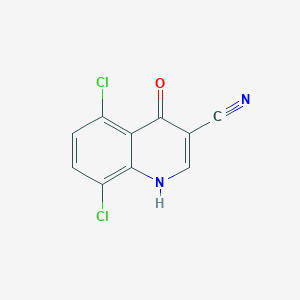
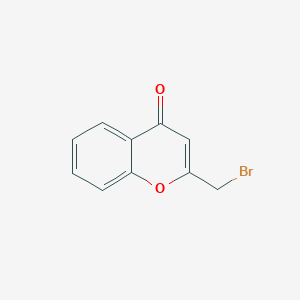
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
